N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is a complex organic compound that features a benzofuran ring fused with a pyrido-pyrimidine structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of chiral catalysts can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran or pyrido-pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, hydroxyl groups, or other functional groups .
Scientific Research Applications
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit viral replication by targeting viral enzymes or interfere with cancer cell growth by modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares the benzofuran core but lacks the pyrido-pyrimidine moiety.
N-[(5-fluoranyl-2,3-dihydro-1-benzofuran-4-yl)methyl]-8-(2-methyl…: A fluorinated derivative with similar structural features.
Uniqueness
N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine is unique due to its combined benzofuran and pyrido-pyrimidine structures, which confer distinct biological activities and chemical properties. This dual structure allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
2411312-32-6 |
---|---|
Molecular Formula |
C16H14N4O |
Molecular Weight |
278.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.